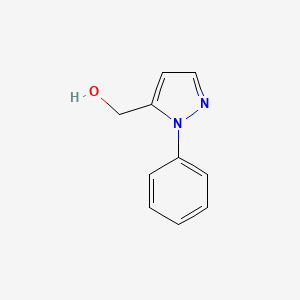

(1-phenyl-1H-pyrazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLHNXCXDODKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h Pyrazol 5 Yl Methanol and Analogues

General Approaches to 1-Phenyl-1H-pyrazole-5-yl Methanol (B129727) Derivatives

The construction of 1-phenyl-1H-pyrazol-5-yl methanol derivatives can be broadly categorized into methods that first form the pyrazole (B372694) ring system with a precursor functional group at the 5-position, which is then converted to the hydroxymethyl group, and methods that aim to install the methanol moiety more directly.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, in this case, phenylhydrazine (B124118).

The Knorr pyrazole synthesis is a classic and widely used method that falls under this category. youtube.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. For the synthesis of 1-phenyl-1H-pyrazol-5-yl derivatives, phenylhydrazine is the key reagent. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A variety of 1,3-dicarbonyl compounds can be employed, offering a versatile route to differently substituted pyrazoles. beilstein-journals.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Notes |

| 1,3-Diketone | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazole | A foundational method for pyrazole synthesis. |

| β-Ketonitrile | Phenylhydrazine | 5-Amino-1-phenylpyrazole | The nitrile group acts as a precursor for other functionalities. beilstein-journals.org |

| Acetylenic Ketones | Hydrazines | 1,3,5-Substituted Pyrazoles | Offers high regioselectivity. researchgate.net |

A common strategy for the synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol involves the initial synthesis of a pyrazole-5-carboxylate ester, which is subsequently reduced to the desired alcohol.

The reduction of a carboethoxy group at the pyrazole ring is a reliable method to introduce the hydroxymethyl functionality. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. masterorganicchemistry.com For instance, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be effectively reduced to the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols using LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This two-step approach, involving esterification and subsequent reduction, provides a controlled route to the target alcohol.

A study detailed the synthesis of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols where the corresponding pyrazole carboxylates were treated with LiAlH₄ in THF to yield the desired alcohols. nih.gov Similarly, the reduction of esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids with LiAlH₄ in a mixture of THF and 1,4-dioxane (B91453) has been reported to produce the corresponding alcohols. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄ in THF | (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol | nih.gov |

| Ethyl 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylate | LiAlH₄ in THF/1,4-dioxane | (1-Aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol | researchgate.net |

Enaminones are versatile building blocks in heterocyclic synthesis. Their reaction with phenylhydrazine provides a regioselective pathway to 1,5-disubstituted pyrazoles. The enaminone itself can be generated in situ from a 1,3-dicarbonyl compound and an amine, or prepared separately. The subsequent cyclization with phenylhydrazine leads to the formation of the pyrazole ring. nih.govnih.gov This method has been utilized in flow chemistry setups for the efficient synthesis of substituted pyrazoles. galchimia.com For example, enaminones derived from acetophenones and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) react with phenylhydrazine to yield 1-phenyl-5-aryl-1H-pyrazoles. galchimia.com

| Enaminone Source | Hydrazine | Product | Key Feature |

| Acetophenone (B1666503) and DMF-DMA | Phenylhydrazine | 1-Phenyl-5-aryl-1H-pyrazole | Suitable for flow chemistry. galchimia.com |

| β-Ketoesters and DMF-DMA | Substituted Hydrazines | Regioselective 5-fluoroalkylpyrazoles | Allows for the introduction of fluorinated groups. beilstein-journals.org |

Another important route to pyrazole-5-carboxylates, which are precursors to this compound, starts from acetophenones. The Claisen condensation of an acetophenone with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide or sodium hydride yields a 1,3-diketoester. researchgate.net This intermediate is then reacted with phenylhydrazine. This reaction can sometimes lead to a mixture of regioisomers, namely the 1,5-disubstituted and the 1,3-disubstituted pyrazole esters. researchgate.net The desired 1,5-disubstituted isomer can often be separated chromatographically. Subsequent reduction of the ester group, as described in section 2.1.1.2.1, affords the target alcohol.

For instance, treatment of acetophenones with diethyl oxalate and NaH furnished diketoesters, which upon reaction with phenylhydrazine, yielded a mixture of pyrazole esters. This mixture was then reduced with LiAlH₄, and the resulting regioisomeric alcohols were separated by column chromatography. researchgate.net

One-Pot Reactions

One-pot, multi-component reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like polysubstituted pyrazoles from simple starting materials. acs.org These methods are advantageous as they reduce the need for intermediate purification steps, saving time and resources.

A notable one-pot, three-component procedure involves the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds. acs.org This method proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization, utilizing molecular oxygen as a green oxidant. acs.org The scope of this reaction is broad, accommodating various aldehydes and 1,3-dicarbonyls. acs.org For instance, the reaction of 4-chlorobenzaldehyde, acetylacetone, and ethyl diazoacetate in the presence of piperidinium (B107235) acetate (B1210297) in DMSO yields the corresponding polysubstituted pyrazole in high yield. acs.org

Another efficient one-pot synthesis of pyrazoles involves the coupling of acid chlorides and terminal alkynes to form α,β-unsaturated ynones, which then undergo in-situ cycloaddition with hydrazines. researchgate.net This tandem coupling-cyclocondensation sequence is typically catalyzed by a Pd(PPh₃)₂Cl₂/CuI system. While this method is effective for a range of substrates, the yields can be moderate and are notably lower for aliphatic alkynes. researchgate.net

A three-component cascade reaction for the synthesis of bromo-substituted pyrazoles has also been developed using enaminones, hydrazines, and CBr₄ under photocatalytic conditions. acs.org This method is characterized by its high regioselectivity and tolerance for a wide range of functional groups. acs.org

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Aldehydes, 1,3-dicarbonyls, Diazo compounds | Piperidinium acetate, DMSO, 70°C | Polyfunctional pyrazoles | High | acs.org |

| Acid chlorides, Terminal alkynes, Hydrazines | Pd(PPh₃)₂Cl₂/CuI, THF, CH₃CN | 3,5-Diaryl-1H-pyrazoles | 15-85% | researchgate.net |

| Enaminones, Hydrazines, CBr₄ | Photocatalyst, mild conditions | Bromo-substituted pyrazoles | High | acs.org |

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles.

Diazo Compounds with Alkynes

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classical and widely utilized method for constructing the pyrazole ring. rsc.org This reaction can be performed simply by heating the reactants, and in the case of α-diazocarbonyl substrates, can even proceed under solvent-free conditions to afford pyrazoles in high yields. rsc.org

The in-situ generation of diazo compounds from precursors like N-tosylhydrazones is a common strategy to avoid handling these potentially hazardous reagents. nih.govnih.gov Visible-light-induced [3+2] cycloadditions of donor/donor diazo precursors with alkenes have been developed, providing a benign approach to access pyrazoles and spiro-pyrazolines. nih.gov This method demonstrates a broad substrate scope and can be applied to the late-stage functionalization of bioactive molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient routes to construct carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling of Arylboronic Acids with Chromones

While direct Suzuki coupling with chromones is not the primary route to this compound, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing N-arylpyrazoles and other substituted pyrazole derivatives. acs.orgnih.gov For example, the Suzuki coupling of arylboronic acids with halogenated pyrazole precursors is a common strategy. nih.gov

Palladium catalysts, such as Pd(OAc)₂, are employed for the arylation of sp³ C-H bonds directed by a pyrazole moiety. nih.gov This allows for the synthesis of β-phenethylamines after the removal of the pyrazole directing group. nih.gov Furthermore, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides N-arylpyrazoles in high yields. acs.org This method is tolerant of various functional groups and can be used to synthesize sterically hindered N-arylpyrazoles. acs.org

A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones also offers a pathway to polysubstituted pyrazoles. thieme-connect.comorganic-chemistry.org This reaction, optimized with Pd(OAc)₂ and additives like CsF and K₂S₂O₈, demonstrates a wide substrate scope. organic-chemistry.org

| Reaction Type | Catalyst/Ligand | Reactants | Product | Reference |

| C-N Coupling | Pd(dba)₂ / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | acs.org |

| Ring-opening | Pd(OAc)₂ | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | thieme-connect.comorganic-chemistry.org |

| sp³ C-H Arylation | Pd(OAc)₂ | Alkylpyrazoles, Aryl iodides | β-Arylated alkylpyrazoles | nih.gov |

Regioselective Synthesis Strategies

The regioselective synthesis of substituted pyrazoles is crucial, as different regioisomers can exhibit distinct biological activities. Several strategies have been developed to control the regioselectivity of pyrazole formation.

The reaction of unsymmetrical 1,3-diketones with substituted hydrazines often leads to a mixture of regioisomers. conicet.gov.ar However, the choice of solvent can significantly influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from the reaction of 1,3-diketones with methylhydrazine. conicet.gov.ar

A base-mediated reaction of triaryl/alkyl pyrylium (B1242799) tetrafluoroborate (B81430) salts with α-diazo compounds affords functionalized pyrazole-chalcones with high regioselectivity. rsc.org The reaction proceeds via a nucleophilic addition followed by a pyrylium ring-opening and intramolecular 1,5-cyclization. rsc.org

Furthermore, an efficient synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity has been developed from N-alkylated tosylhydrazones and terminal alkynes. nih.gov This method is particularly advantageous when the substituents at the R² and R³ positions are similar. nih.gov The 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals also provides a cost-effective and regioselective route to 3,5-disubstituted pyrazoles. thieme.de

Solvent Effects in Synthesis

The choice of solvent can have a profound impact on the yield, reaction rate, and regioselectivity of pyrazole synthesis.

In the one-pot synthesis of polyfunctional pyrazoles from aldehydes, 1,3-dicarbonyls, and diazo compounds, DMSO was found to be an effective solvent. acs.org For the palladium-catalyzed coupling of acid chlorides, terminal alkynes, and hydrazines, a mixture of THF and acetonitrile (B52724) (CH₃CN) is commonly used.

The synthesis of N-arylpyrazoles via palladium-catalyzed coupling of aryl triflates with pyrazole derivatives is often carried out in 1,4-dioxane. acs.org

As mentioned earlier, fluorinated alcohols like TFE and HFIP have been shown to significantly improve the regioselectivity of pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.ar This is attributed to the unique properties of these solvents, which can influence the reaction mechanism.

In some cases, solvent-free conditions can be employed, particularly in microwave-assisted synthesis or mechanochemical ball milling, offering a greener alternative to traditional solvent-based methods. researchgate.netsemanticscholar.org For instance, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be performed under solvent-free microwave irradiation, often leading to better yields and shorter reaction times compared to conventional heating in solvents like methanol. researchgate.net

| Synthesis Method | Solvent(s) | Effect | Reference |

| One-pot pyrazole synthesis | DMSO | Effective solvent for the reaction | acs.org |

| Pd-catalyzed coupling | THF, CH₃CN | Common solvent system | |

| Pd-catalyzed N-arylation | 1,4-Dioxane | Suitable for C-N coupling | acs.org |

| Regioselective pyrazole formation | TFE, HFIP | Increased regioselectivity | conicet.gov.ar |

| Microwave-assisted synthesis | Methanol (for comparison) | Solvent-free often superior | researchgate.net |

| Mechanochemical synthesis | None (Solvent-free) | Green and efficient | semanticscholar.org |

Conversion to Thiazole (B1198619) Derivatives

The this compound moiety can be incorporated into more complex heterocyclic systems, such as thiazoles. This transformation is a multi-step process that begins with the derivatization of the methanol group as described above.

The synthetic route to 2-(pyrazol-3-yl)-4-aryl thiazoles showcases this strategy. nih.gov The process commences with the (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol, which is first oxidized to the aldehyde and then converted to the nitrile. The nitrile is subsequently reacted with hydrogen sulfide (B99878) in pyridine (B92270) to yield the corresponding 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide. The final step is a Hantzsch-type cyclocondensation reaction of this thioamide with a substituted phenacyl bromide in ethanol, which furnishes the target 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole. nih.gov This sequence demonstrates how the simple methanol group can be elaborated into a complex, fused heterocyclic system.

Formation of Schiff Bases

Schiff bases, or imines, are another important class of derivatives accessible from this compound. The synthesis is not direct but proceeds via the intermediate aldehyde. The first step is the oxidation of the methanol to 1-phenyl-1H-pyrazole-5-carbaldehyde, as detailed in section 2.1.

The resulting pyrazole aldehyde can then be condensed with a primary amine to form the Schiff base. This reaction is typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol. A wide variety of Schiff bases have been synthesized from different pyrazole carbaldehydes and various amines, demonstrating the versatility of this reaction.

Alkylation Reactions

The hydroxyl group of this compound can undergo O-alkylation to form ethers. This reaction typically involves deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., alkyl iodide or bromide) in an Sₙ2 reaction. pearson.com The choice of base and solvent is critical to favor O-alkylation over potential competing side reactions. While this is a fundamental reaction for alcohols, specific examples detailing the alkylation of this compound are not extensively documented in the surveyed literature. However, studies on the chemoselective O-alkylation of other N-heterocyclic systems highlight the feasibility of such transformations. nih.gov

Mechanistic Investigations of Reactions Involving 1 Phenyl 1h Pyrazol 5 Yl Methanol

Reaction Pathways in the Formation of Pyrazole (B372694) Derivatives

The synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol and its derivatives often begins with the construction of the core pyrazole ring, followed by functional group manipulations. A primary pathway involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine (B124118), a classic method known as the Knorr pyrazole synthesis. mdpi.comias.ac.in

Specifically, for synthesizing (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, the reaction pathway commences with the reaction between substituted acetophenones and diethyl oxalate (B1200264). This reaction is typically facilitated by a base such as potassium t-butoxide in a solvent like tetrahydrofuran (B95107) (THF), yielding ethyl 2,4-dioxo-4-arylbutanoates. nih.gov These 1,3-diketoester compounds are then reacted with phenylhydrazine in ethanol (B145695). This step leads to the formation of the heterocyclic ring, producing ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.gov

The final step in this specific pathway is the reduction of the carboethoxy group at the 3-position of the pyrazole ring. This transformation is commonly achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in THF, which selectively reduces the ester to a primary alcohol, yielding the target (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol. nih.gov This multi-step process allows for the introduction of various substituents on the phenyl ring at the 5-position, making it a versatile route for creating a library of derivatives.

Another relevant reaction pathway involves the functionalization of a pre-formed pyrazole scaffold. For instance, the Vilsmeier-Haack reaction can be used on a pyrazolone (B3327878) derivative, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, to introduce a formyl group, leading to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com While not directly producing the methanol (B129727) derivative, this carbaldehyde is a key intermediate that can be subsequently reduced to the corresponding alcohol.

Role of Catalysts and Reagents

The synthesis and subsequent reactions of this compound and its analogues are heavily reliant on the strategic use of specific catalysts and reagents to direct the reaction pathway and achieve high yields.

In the formation of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines, acidic or basic conditions are often employed. mdpi.com For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine can be performed in ethanol to yield a pyrazolone intermediate. mdpi.com In some syntheses, catalysts are not required, with thermal conditions being sufficient. ias.ac.in More advanced methods may utilize nanocatalytic systems, such as TiO2/RuO2/CuO, for one-pot, three-component reactions to build the pyrazole core under green conditions. researchgate.net Rhodium(III) has also been used as a catalyst for the C–H activation and annulation of phenyl-1H-pyrazol-5-amine with alkynoates, showcasing the role of transition metals in functionalizing pyrazole derivatives. rsc.org

For the conversion of pyrazole esters to the corresponding methanol derivatives, strong reducing agents are essential. Lithium aluminium hydride (LiAlH₄) is a commonly used reagent for the reduction of the carboethoxy group to a hydroxymethyl group. nih.gov

Conversely, the hydroxymethyl group of this compound can be oxidized. Selective oxidizing agents like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) are effective for converting the primary alcohol into the corresponding carbaldehyde. nih.gov

In reactions involving the pyrazole core itself, such as acylation, reagents are used to control regioselectivity. For example, during the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, calcium hydroxide (B78521) is used in two equivalents to act as a base, trapping the hydrogen chloride that is liberated during the reaction and preventing unwanted side reactions. rsc.org

Table 1: Key Reagents and Catalysts in the Synthesis and Derivatization of Phenyl-Pyrazoles

| Reagent/Catalyst | Role | Reaction Type | Reference |

|---|---|---|---|

| Potassium t-butoxide | Base | Claisen Condensation | nih.gov |

| Phenylhydrazine | Nucleophile | Pyrazole Ring Formation | nih.govmdpi.com |

| Lithium aluminium hydride (LiAlH₄) | Reducing Agent | Ester to Alcohol Reduction | nih.gov |

| 2-Iodoxybenzoic acid (IBX) | Oxidizing Agent | Alcohol to Aldehyde Oxidation | nih.gov |

| Calcium hydroxide (Ca(OH)₂) | Base | Traps liberated HCl | rsc.org |

| Rhodium(III) complexes | Catalyst | C-H Activation/Annulation | rsc.org |

| Copper (Cu) catalysts | Catalyst | Aerobic Oxidative Cyclization | organic-chemistry.org |

Rearrangement Mechanisms in Pyrazole Synthesis

While many pyrazole syntheses proceed via straightforward condensation and cyclization pathways, rearrangement mechanisms can also play a crucial role, particularly in determining the final regiochemistry of the product.

One notable example is observed in the 1,3-dipolar cycloaddition reaction of aryl α-diazoarylacetates with methyl propionate. Under these conditions, two regioisomeric pyrazoles can be formed. The major product is obtained through a mechanism involving the migration of the aryl group to the adjacent carbon atom, which is then followed by a prototropic rearrangement to yield the thermodynamically stable pyrazole ring. nih.gov This type of rearrangement is significant as it dictates the substitution pattern on the final heterocyclic product.

Although not directly documented for the synthesis of this compound itself, such mechanistic insights are fundamental to understanding the broader principles of pyrazole synthesis. The potential for such rearrangements underscores the importance of carefully selecting starting materials and reaction conditions to control the outcome of the synthesis.

Computational Studies on Reaction Profiles

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanistic aspects of pyrazole synthesis and reactivity. These studies provide detailed insights into reaction profiles, transition states, and the thermodynamic stability of intermediates and products. researchgate.netnih.gov

For instance, computational analysis has been used to study the reaction between methyl 3-bromo-3-nitroacrylate and 3-methyl-1-phenyl-5-pyrazolone. These studies evaluated the formation barriers and thermodynamic stability of all potential configurational isomers. The results indicated that the reaction is under kinetic control, correctly predicting the formation of the trans-isomers of nitrospirocyclopropanecarboxylates that were observed experimentally. researchgate.net This demonstrates the predictive power of computational methods in understanding reaction outcomes.

DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to analyze the molecular structures, spectroscopic properties, and charge distributions of pyrazole derivatives. nih.gov Such studies help in understanding the electronic nature of the molecule. For example, analysis of the frontier molecular orbitals (HOMO and LUMO) provides the energy gap (ΔEg), which is a key indicator of chemical reactivity. Molecular electrostatic potential (MEP) analysis can identify the regions of a molecule most susceptible to electrophilic or nucleophilic attack, revealing that amide and nitro groups on certain pyrazole derivatives are centers for electrophilic attacks. nih.gov

Table 2: Selected Computational Parameters for Pyrazole Derivatives

| Parameter | Significance | Typical Application | Reference |

|---|---|---|---|

| Energy Gap (ΔEg) | Indicates chemical reactivity and stability. | Predicting reaction kinetics. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicts reactive sites. | Identifying sites for nucleophilic/electrophilic attack. | nih.gov |

| Formation Barriers | Determines the kinetic favorability of a reaction pathway. | Understanding regioselectivity and reaction control. | researchgate.net |

| Hyperpolarizability (β₀) | Measures non-linear optical (NLO) response. | Screening for potential NLO materials. | nih.gov |

These computational investigations complement experimental work by providing a molecular-level understanding of reaction mechanisms, stability, and the intrinsic properties of pyrazole compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Phenyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and its application to (1-phenyl-1H-pyrazol-5-yl)methanol and its derivatives provides profound insights into their molecular architecture. Through various NMR techniques, including ¹H, ¹³C, and advanced 2D experiments, chemists can meticulously map the connectivity and spatial arrangement of atoms within these pyrazole-based structures.

¹H NMR Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering information on their chemical environment, neighboring protons, and stereochemical relationships. For this compound and its analogues, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the pyrazole (B372694) ring, the phenyl substituent, and the hydroxymethyl group. nih.govnih.gov

In a typical ¹H NMR spectrum of a this compound derivative, the protons on the pyrazole ring exhibit distinct chemical shifts. For instance, in the ¹H NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, the pyrazole C4 proton appears as a singlet at δ 7.17 ppm. nih.gov The protons of the phenyl group at the N1 position typically resonate as a multiplet in the aromatic region, as seen in the spectrum of the same compound where they appear between δ 7.41 and 7.35 ppm. nih.gov

The hydroxymethyl protons (-CH₂OH) at the C5 position of the pyrazole ring are also readily identifiable. The chemical shift and multiplicity of these protons can be influenced by the solvent and the presence of neighboring chiral centers.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| (1,5-Diphenyl-1H-pyrazol-3-yl)methanol | Diethyl ether | - | - | - |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | Pyrazole H-4 | 7.17 | s |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | Phenyl H | 7.35-7.41 | m |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | 4-chlorophenyl H-2', H-6' | 7.21 | d |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | 4-chlorophenyl H-3', H-5' | 7.31 | d |

Note: This table provides representative data; actual values may vary based on specific substitution patterns and experimental conditions.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. In the context of this compound and its derivatives, ¹³C NMR is crucial for confirming the carbon skeleton and identifying the positions of various substituents. researchgate.netrsc.org

The chemical shifts of the carbon atoms in the pyrazole ring are particularly diagnostic. For instance, in a series of 1,3,5-trisubstituted pyrazoles, the chemical shifts of C3, C4, and C5 carbons are influenced by the electronic nature of the substituents. researchgate.net Studies have shown that for N-unsubstituted pyrazoles, broad signals for C3 and C5 are often observed due to tautomeric exchange. nih.gov However, in N1-phenyl substituted pyrazoles, distinct signals are typically observed.

The carbon of the hydroxymethyl group (-CH₂OH) usually appears in the aliphatic region of the spectrum. The carbons of the N-phenyl group exhibit characteristic signals in the aromatic region, with their chemical shifts influenced by the substitution pattern on the phenyl ring itself.

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | C3 | 153.12 |

| C4 | 112.79 | ||

| C5 | 144.40 | ||

| Phenyl C-1' | 135.81 | ||

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | Pyrazole & Phenyl C | 106.08 - 161.24 |

| C-F bonded C (C-4") | 161.73, 163.70 |

Note: This table is for illustrative purposes. Specific chemical shifts can vary.

2D NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural elucidation. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. This is particularly useful for assigning protons within the phenyl rings and any aliphatic chains present in the molecule. nih.gov

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. nih.gov

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is powerful for piecing together the molecular framework, for instance, by correlating the protons of the N-phenyl ring to the carbons of the pyrazole core. nih.gov

The application of these 2D NMR techniques was crucial in confirming the structure of newly synthesized pyrano[2,3-c]pyrazole derivatives, where a combination of HMBC, HSQC, and other advanced experiments led to the complete assignment of their complex structures. nih.gov

Tautomeric Investigations using NMR

NMR spectroscopy is a powerful tool for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. bohrium.com In the case of pyrazoles, annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration, especially in N-unsubstituted derivatives. cdnsciencepub.com

NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, have provided detailed insights into the tautomeric equilibria of pyrazoles. bohrium.com The rate of proton exchange between the tautomers influences the appearance of the NMR spectrum. bohrium.com In cases of slow exchange, separate signals for each tautomer are observed, while fast exchange leads to averaged signals. nih.gov

For N-substituted pyrazoles like this compound, the N1-substituent prevents annular tautomerism. However, the potential for other forms of tautomerism, such as keto-enol tautomerism in pyrazolone (B3327878) derivatives, can be effectively studied using NMR. mdpi.com For instance, the comparison of ¹³C and ¹⁵N chemical shifts in both the solid state and in different solvents can reveal the dominant tautomeric form. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of newly synthesized compounds. For derivatives of this compound, HRMS can definitively confirm the molecular formula.

For example, the structure of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole was confirmed by HRMS, which showed an m/z value of 432.0738 (M+H)⁺, consistent with its calculated molecular formula. The presence of the chlorine isotope was also observed as an (M+2+H)⁺ peak at m/z 434.0724. nih.gov This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of pyrazole derivatives like this compound. In positive ion mode, the analysis typically reveals the protonated molecule, [M+H]⁺. Given the molecular formula of this compound, C₁₀H₁₀N₂O, its average molecular weight is approximately 174.20 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 175.21, corresponding to the [M+H]⁺ ion.

Studies on analogous pyrazole compounds support this expectation. For instance, ESI-MS analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole (C₁₁H₁₂N₂) shows a base peak for the [M+H]⁺ ion at m/z 173, and 3,5-diethyl-1-phenyl-1H-pyrazole (C₁₃H₁₆N₂) shows the corresponding [M+H]⁺ ion at m/z 201. rsc.org These findings establish a reliable pattern for identifying the molecular ions of 1-phenyl-pyrazole derivatives. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.

Table 1: Predicted ESI-MS Adducts for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (Isomer of the target compound)

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 189.10224 |

| [M+Na]⁺ | 211.08418 |

| [M+K]⁺ | 227.05812 |

| [M+NH₄]⁺ | 206.12878 |

| [M+H-H₂O]⁺ | 171.09222 |

Data sourced from computational predictions for an isomeric compound, providing expected values for various adducts that are commonly observed in ESI-MS. uni.lu

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) following ESI provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of pyrazole rings is well-documented and typically involves characteristic losses. lifesciencesite.com For the protonated molecule of this compound ([M+H]⁺, m/z 175), collision-induced dissociation (CID) would likely initiate fragmentation of the heterocyclic core or the substituent groups.

Common fragmentation pathways for pyrazoles include the expulsion of stable neutral molecules like nitrogen (N₂) or hydrocyanic acid (HCN). In positive-ion mode, a characteristic loss of HN₃ from the protonated tetrazole ring has been observed in related heterocyclic systems. lifesciencesite.comresearchgate.net For this compound, a likely initial fragmentation step would be the loss of a water molecule (H₂O, 18 Da) from the hydroxymethyl group, yielding a resonant-stabilized cation at m/z 157. Further fragmentation could involve the phenyl group (loss of C₆H₅, 77 Da) or cleavage of the pyrazole ring itself. The fragmentation of 1-phenylpyrazole (B75819), for example, shows major fragments at m/z 117 and 90, corresponding to losses related to the pyrazole ring structure, and a prominent peak at m/z 77 for the phenyl cation. nih.gov

Table 2: Common Fragment Ions in Mass Spectrometry of Phenylpyrazoles

| Ion (m/z) | Identity/Origin |

|---|---|

| 144 | Molecular ion of 1-phenylpyrazole |

| 117 | [M - HCN]⁺ from phenylpyrazole |

| 90 | Further fragmentation of phenylpyrazole ring |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 51 | Fragment from phenyl ring [C₄H₃]⁺ |

Data based on the fragmentation of the parent 1-phenylpyrazole structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature would be a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring are expected to appear around 3030–3100 cm⁻¹. researchgate.net Asymmetric and symmetric stretching of the aliphatic CH₂ group in the methanol (B129727) substituent would be observed in the 2850-2960 cm⁻¹ region.

The "fingerprint region" below 1650 cm⁻¹ provides more specific structural information. The C=N and C=C stretching vibrations within the pyrazole and phenyl rings typically appear in the 1450–1610 cm⁻¹ range. mdpi.com A strong band corresponding to C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted phenyl ring would also be present, helping to confirm the substitution pattern.

Table 3: Typical Infrared Absorption Frequencies for Phenylpyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3600 - 3200 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (Aliphatic) | 2960 - 2850 | Stretching vibration |

| C=N (Pyrazole) | 1610 - 1550 | Stretching vibration |

| C=C (Aromatic/Pyrazole) | 1600 - 1450 | Ring stretching vibrations |

| C-O (Primary Alcohol) | 1150 - 1050 | Stretching vibration |

This table compiles typical IR absorption ranges for the functional groups present in the target molecule based on data from various pyrazole derivatives. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated system formed by the phenyl and pyrazole rings.

The parent pyrazole molecule exhibits a UV absorption maximum (λ_max) around 203-210 nm. nist.gov The attachment of a phenyl group creates a more extended chromophore, shifting the absorption to longer wavelengths (a bathochromic shift). Studies on related pyrazole derivatives show strong absorption in the 250-325 nm range. nepjol.info For example, a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone reported a λ_max at 301 nm in dichloromethane, attributed to the π → π* transition of the conjugated system. The exact position and intensity of the absorption bands for this compound would be influenced by the solvent polarity.

Table 4: UV-Vis Absorption Data for Related Pyrazole Compounds

| Compound | λ_max (nm) | Solvent | Transition |

|---|---|---|---|

| Pyrazole | ~203 | Gas Phase | π → π* |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 301 | Dichloromethane | π → π* |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | 325, 415 | Methanol | π → π* |

Data compiled from studies on pyrazole and its derivatives to indicate the expected absorption region. nist.govnepjol.info

X-ray Diffraction (XRD) for Crystal Structure Determination

Table 5: Representative Crystal Data for a Phenylpyrazole Derivative

| Parameter | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.348(2) |

| b (Å) | 9.793(2) |

| c (Å) | 16.366(4) |

| α (°) | 90 |

| β (°) | 87.318(6) |

| γ (°) | 90 |

| V (ų) | 1492.9(6) |

Data from a closely related structure to illustrate typical crystallographic parameters. Note that the original source for this data had different values listed in the text versus a table; the values here are representative of the type of data obtained. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized substance. The results are compared against the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C₁₀H₁₀N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and proposed formula.

Table 6: Elemental Analysis for C₁₀H₁₀N₂O

| Element | Theoretical % |

|---|---|

| Carbon (C) | 68.95 |

| Hydrogen (H) | 5.79 |

| Nitrogen (N) | 16.08 |

| Oxygen (O) | 9.18 |

Calculated based on the molecular formula of this compound.

Pharmacological and Biological Activity of Pyrazole Derivatives

Antimicrobial Activities

Derivatives of pyrazole (B372694) are known to possess significant antimicrobial properties, acting against a variety of bacterial and fungal pathogens. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative)

Numerous studies have demonstrated the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives were screened for their in vitro antibacterial activity against strains such as Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus aureus. nih.gov The results indicated that some of these compounds exhibited good activity against P. mirabilis and S. aureus. nih.gov Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives showed their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria. rsc.org

Interactive Table: Antibacterial Activity of Selected Pyrazole Derivatives (Note: Data for the specific compound (1-phenyl-1H-pyrazol-5-yl)methanol is not available. The table below represents data for other pyrazole derivatives.)

| Derivative Class | Bacterial Strain | Activity | Reference |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Proteus mirabilis | Good | nih.gov |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Staphylococcus aureus | Good | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria | Effective growth inhibitors | rsc.org |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Staphylococcus aureus | Promising | |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Bacillus subtilis | Promising | |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Escherichia coli | Promising | |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Pseudomonas aeruginosa | Promising |

Antifungal Efficacy

The antifungal potential of pyrazole derivatives has also been a subject of investigation. In the same study of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, many of the derivatives showed good antifungal activity against Aspergillus niger. nih.gov Some compounds even demonstrated activity comparable to the reference drug Ravuconazole. nih.gov Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives have been screened for their activity against Candida albicans, with some exhibiting promising results.

Anti-biofilm Properties

Biofilms are a major challenge in the treatment of microbial infections. Some pyrazole derivatives have shown the ability to inhibit biofilm formation. For example, pyrazole-tethered thiazoles have been noted for their antibiofilm activity. nih.gov Furthermore, novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and assessed for their antibiofilm activities against S. aureus and P. aeruginosa. nih.gov Certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have also been found to prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. rsc.org

Anticancer and Cytotoxic Activities

The anticancer potential of pyrazole derivatives is a significant area of research, with some compounds showing the ability to inhibit cancer cell growth and induce apoptosis. nih.gov

Inhibition of Cancer Cell Growth

Pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. While specific data for this compound is unavailable, related structures have been studied. For instance, phenyl-substituted aminomethylene-bisphosphonates, which can be conceptually related to substituted phenyl pyrazoles, have been shown to inhibit the growth of proline-hyperproducing tumor cells. nih.gov

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The pyrazole scaffold has been incorporated into molecules designed as apoptosis inducers. nih.gov Pyrazole-tethered thiazoles, for example, have been highlighted for their potential as apoptosis inducers. nih.gov

Specific Cancer Cell Lines Targeted

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a variety of human cancer cell lines. These compounds have shown particular promise in targeting breast and liver cancers, among others.

Breast Cancer:

MCF-7: Several pyrazole derivatives have exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.govnih.gov For instance, certain pyrazole-based hybrid heteroaromatics and pyrazole carbaldehyde derivatives have shown potent cytotoxicity against these cells. nih.govmdpi.com One study reported a pyrazole derivative with an IC50 value of 17.8 ± 0.5 μM against MCF-7 cells. nih.gov Another pyrazole derivative, compound 43, was identified as a potent PI3 kinase inhibitor and exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com

MDA-MB-231 and MDA-MB-468 (Triple-Negative Breast Cancer): Pyrazole derivatives have also been investigated for their efficacy against aggressive triple-negative breast cancer cell lines. nih.govacs.orgmdpi.com Studies have shown that certain pyrazole derivatives can induce apoptosis in MDA-MB-468 cells. nih.gov In one study, a novel pyrazole derivative, PTA-1, was found to be a potent anticancer compound against triple-negative breast cancer cells. mdpi.com

Liver Cancer:

HepG2: The HepG2 human liver cancer cell line has been a frequent target in the evaluation of pyrazole derivatives' anticancer potential. nih.govnih.govresearchgate.net Various synthesized pyrazole derivatives have displayed potent inhibition against HepG2 cells at low concentrations. nih.gov For example, some 5-alkylated selanyl-1H-pyrazole derivatives and their analogs showed high activity, with IC50 values of 15.98 and 13.85 µM. nih.gov Another study found that certain pyrazole derivatives exhibited potent cytotoxicity against HepG2 cells with IC50 values as low as 2.52 µM. nih.gov

Other Liver Cancer Lines: Research has also extended to other liver cancer cell lines, demonstrating the broad-spectrum potential of these compounds.

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines:

| Cancer Type | Cell Line | Compound Type | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | Pyrazole Derivative | 17.8 ± 0.5 | nih.gov |

| Breast Cancer | MCF-7 | Pyrazole Carbaldehyde Derivative (Compound 43) | 0.25 | mdpi.com |

| Triple-Negative Breast Cancer | MDA-MB-468 | Pyrazole Derivatives | Not specified | nih.gov |

| Liver Cancer | HepG2 | 5-Alkylated Selanyl-1H-Pyrazole Derivative | 13.85 | nih.gov |

| Liver Cancer | HepG2 | Pyrazole Derivative (Compound 6b) | 2.52 | nih.gov |

| Colon Cancer | HCT-116 | Pyrazole Derivative | 4.2 ± 0.2 | nih.gov |

| Lung Cancer | A549 | Pyrazole-based Hybrid Heteroaromatic | 42.79 | nih.gov |

Anti-inflammatory Activities

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting activity comparable to or even better than standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. nih.govmdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govnih.gov

One study reported that a synthesized pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed superior anti-inflammatory activity compared to diclofenac sodium. nih.gov

Another study found that certain pyrazoline derivatives exhibited higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model. mdpi.com

Several new pyrazole derivatives have shown good inhibitory activity against COX-1 and COX-2 at nanomolar concentrations, with most exhibiting selectivity towards COX-2. nih.gov

Antitubercular and Antimycobacterial Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, has necessitated the development of new antitubercular agents. nih.gov Pyrazole derivatives have emerged as a promising class of compounds in this regard, with numerous studies reporting their potent activity against both drug-susceptible and drug-resistant MTB strains. nih.govnih.govresearchgate.netthieme-connect.comjapsonline.com

Several novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have exhibited significant in vitro antitubercular activity against the H37Rv strain of MTB. thieme-connect.com One compound, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, was found to be particularly potent with a minimum inhibitory concentration (MIC) of 0.39 µg/ml. thieme-connect.com

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles also showed good to excellent antitubercular activity. nih.gov

Furthermore, pyrazole-based molecular hybrids have demonstrated potent activity against the M. tuberculosis H37Rv strain. japsonline.com

Antiviral Activities

Pyrazole derivatives have also been investigated for their antiviral properties and have shown activity against a range of viruses. nih.govglobalresearchonline.netacademicstrive.comresearchgate.net For example, the pyrazole derivative pyrazofurin (B1679906) has demonstrated potential antiviral activity, including against the Hepatitis C virus (HCV). nih.gov

Enzyme Inhibition Studies

The biological activities of pyrazole derivatives are often linked to their ability to inhibit specific enzymes.

Human Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of metalloenzymes involved in various physiological processes. nih.govtandfonline.com Inhibition of certain hCA isoforms has therapeutic potential for conditions like glaucoma. nih.govtandfonline.comrsc.org Several studies have demonstrated the potent inhibitory effects of pyrazole derivatives on hCA I and II. nih.govtandfonline.comnih.govtandfonline.com

Novel pyrazole carboxamide derivatives have been shown to have significant inhibitory effects on hCA I and II purified from human erythrocytes. nih.govtandfonline.com

A series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of hCA I and II with Ki values in the nanomolar range. nih.gov

Pyrazole-based benzene (B151609) sulfonamides have also been identified as potent inhibitors of hCA II, as well as isoforms hCA IX and hCA XII, with some derivatives showing greater activity than the standard drug acetazolamide. rsc.org

The following table presents the inhibitory activity of selected pyrazole derivatives against human carbonic anhydrase isoforms:

| hCA Isoform | Compound Type | Inhibitory Constant (Ki or IC50) | Reference |

| hCA I | Substituted pyrazol-4-yl-diazene derivative | 1.06 ± 0.16 to 9.83 ± 0.74 nM (Ki) | nih.gov |

| hCA II | Substituted pyrazol-4-yl-diazene derivative | 0.68 ± 0.12 to 7.16 ± 1.14 nM (Ki) | nih.gov |

| hCA II | Pyrazole-based benzene sulfonamide (Compound 4k) | 0.24 ± 0.18 µM (IC50) | rsc.org |

| hCA IX | Pyrazole-based benzene sulfonamide (Compound 4j) | 0.15 ± 0.07 µM (IC50) | rsc.org |

| hCA XII | Pyrazole-based benzene sulfonamide (Compound 4g) | 0.12 ± 0.07 µM (IC50) | rsc.org |

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major target for anti-inflammatory drugs. While numerous pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors, a thorough review of scientific literature reveals no specific studies investigating the cyclooxygenase inhibitory activity of this compound. A study on the synthesis of related (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols did not report on their biological evaluation for COX inhibition. nih.gov

Table 1: Cyclooxygenase Enzyme Inhibition Data for this compound

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | No data available | No data available | No data available |

Arylamine N-acetyltransferase (NAT) Enzyme Inhibition

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. Inhibition of NAT enzymes can have significant pharmacological implications. Despite the investigation of other pyrazole derivatives as NAT inhibitors, there are currently no published research findings on the inhibitory activity of this compound against arylamine N-acetyltransferase enzymes.

Table 2: Arylamine N-acetyltransferase (NAT) Enzyme Inhibition Data for this compound

| Compound | NAT Enzyme Isoform | IC₅₀ (µM) |

| This compound | No data available | No data available |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a class of compounds used in the management of Alzheimer's disease. The pyrazole scaffold has been explored for its potential in developing new AChE inhibitors. However, a comprehensive search of the scientific literature indicates that the acetylcholinesterase inhibitory properties of this compound have not been evaluated or reported.

Table 3: Acetylcholinesterase (AChE) Inhibition Data for this compound

| Compound | AChE IC₅₀ (µM) |

| This compound | No data available |

Other Biological Activities

Beyond enzyme inhibition, pyrazole derivatives have been investigated for a multitude of other biological effects. The following sections review the available information specifically for this compound in the context of antimalarial, antidiabetic, and anticonvulsant activities.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new antimalarial agents is ongoing. While various pyrazole-containing compounds have been synthesized and tested for their activity against Plasmodium falciparum, there is no available data from studies that have specifically assessed the antimalarial potential of this compound.

Antidiabetic Activity

The management of diabetes mellitus involves various therapeutic strategies, including the development of new hypoglycemic agents. A patent application has mentioned this compound within a series of compounds with potential hypoglycemic and hypolipidemic actions. googleapis.com However, the patent does not provide specific data on the potency or efficacy of this compound itself. Therefore, its antidiabetic activity remains to be conclusively determined through dedicated research.

Anticonvulsant Activity

Epilepsy and other seizure disorders are treated with anticonvulsant medications. The pyrazole nucleus has been a scaffold of interest in the design of new anticonvulsant drugs. Despite this, there are no scientific reports detailing the evaluation of this compound for anticonvulsant properties.

Diuretic Activity

Currently, there is a lack of available scientific literature pertaining to the diuretic activity of the specific compound this compound or its closely related analogues. While methodologies for evaluating the diuretic activity of various substances in animal models, such as saline-loaded rats, are well-established, these have not been applied to this particular pyrazole derivative in published research. nih.gov Therefore, no data on its potential effects on urine volume or electrolyte excretion can be provided at this time.

Antioxidant Activity

The potential for pyrazole derivatives to act as antioxidants has been a subject of significant research interest. nih.gov Antioxidants can mitigate the damaging effects of oxidative stress by neutralizing free radicals, and various pyrazole-containing compounds have been evaluated for this capacity. nih.govnih.gov The mechanism of action is often attributed to the ability of the molecule to donate a hydrogen atom to a free radical, thereby stopping oxidative chain reactions. psu.edu

Research into a range of pyrazole derivatives has demonstrated notable antioxidant potential in various in vitro assays. For instance, preliminary screening of novel pyrazolone (B3327878) derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical assay identified several compounds with significant antioxidant capabilities, which were then selected for further in vivo studies. nih.gov The ability of these pyrazolone derivatives to act as antioxidants is linked to their capacity to donate protons to neutralize free radicals. nih.gov

In another study, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant potential using DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov This highlights that the 1-phenyl-pyrazole core, which is present in this compound, is a feature of molecules investigated for such activity. Similarly, other research has focused on 1,5-diarylpyrazoles and 3,5-diarylpyrazoles, which have shown good radical scavenging activity against the DPPH radical. nih.gov

While direct studies on this compound are not available, the data from related compounds suggest that the pyrazole scaffold is a promising pharmacophore for developing new antioxidants. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolone Derivatives | DPPH free radical assay | Compounds Ib, Ic, IIb, IId, IIIb, and IIIc showed remarkable antioxidant potential. | nih.gov |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Showed potent radical scavenging activity. | nih.gov |

| 1,5-Diarylpyrazoles | DPPH radical scavenging | Demonstrated good radical scavenging activity compared to standard ascorbic acid. | nih.gov |

This table presents data for related pyrazole compounds to illustrate the antioxidant potential of the general structure, not for this compound itself.

Neuroprotective Properties

The pyrazole scaffold has recently attracted considerable attention from medicinal chemists for the development of novel neuroprotective agents. nih.gov Neuroprotection aims to prevent or slow the progression of neuronal cell death caused by various insults, and pyrazole derivatives are being explored for their potential in treating neurological disorders. nih.gov

Several studies have demonstrated the neuroprotective effects of pyrazole-based compounds in different experimental models. In one study, a series of newly synthesized pyrazolone derivatives were evaluated for their effects against pentylenetetrazole (PTZ)-induced seizures and neuroinflammation in mice. nih.gov One derivative, compound Ic, was found to ameliorate seizures, oxidative stress, and inflammatory cascades, suggesting a significant neuroprotective effect. nih.gov This effect was linked to the regulation of the NF-κB/TNF-α/ROS pathway. nih.gov

Another line of research involved synthesizing pyrazole and pyrazolo[3,4-d]pyridazine derivatives and testing their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in a human neuroblastoma cell line (SH-SY5Y), a common model for Parkinson's disease research. researchgate.net Several of the synthesized compounds exhibited significant protection of the neuronal cells. researchgate.net Notably, the pyrazolo[3,4-d]pyridazine compound designated 5e showed a relative neuroprotection of 110.7 ± 4.3%, indicating a potent protective effect against the neurotoxin. researchgate.net

These findings, while not specific to this compound, underscore the potential of the pyrazole core structure as a foundation for designing new therapeutic agents for neurodegenerative diseases. nih.gov

Table 2: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| Pyrazolone Derivatives (e.g., Compound Ic) | PTZ-induced seizures in mice | Ameliorated seizures, oxidative stress, and inflammatory cascades. | nih.gov |

| 3,4,5-trimethoxyphenyl bearing pyrazolo[3,4-d]pyridazines (e.g., Compound 5e) | 6-OHDA-induced cell death in SH-SY5Y cells | Compound 5e exhibited 110.7 ± 4.3% relative neuroprotection. | researchgate.net |

This table presents data for related pyrazole compounds to illustrate the neuroprotective potential of the general structure, not for this compound itself.

Structure Activity Relationship Sar Studies for 1 Phenyl 1h Pyrazol 5 Yl Methanol Derivatives

Impact of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the pyrazole (B372694) core, excluding the N1-phenyl ring, have a profound impact on the biological efficacy of (1-phenyl-1H-pyrazol-5-yl)methanol derivatives. Research into various therapeutic areas has demonstrated that the nature, size, and electronic properties of these substituents are critical determinants of activity.

In the context of meprin α and β inhibitors, the initial 3,5-diphenylpyrazole (B73989) structure shows high inhibitory activity. nih.gov When one of the phenyl groups at the 3- or 5-position is replaced, the activity profile changes significantly. For instance, introducing smaller alkyl groups like methyl or larger, more flexible groups like benzyl (B1604629) at this position leads to a decrease in inhibitory activity. nih.gov However, a cyclopentyl group at the same position can maintain a similar level of activity to the diphenyl derivative, suggesting that a specific lipophilic and conformational profile is required for optimal interaction with the target enzyme. nih.gov

For anticancer applications, derivatives of 1-aryl-1H-pyrazole fused with curcumin (B1669340) analogues reveal that substituents at the 3-position of the pyrazole ring are crucial for cytotoxicity. nih.gov Compounds with a 3-methyl or 3-phenyl group on the pyrazole ring are notably more potent against MDA-MB-231 and HepG2 cancer cell lines. nih.gov Conversely, introducing a 3-carboxy group results in significantly less cytotoxic compounds, which are almost inactive against HepG2 cells. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position for the observed anticancer activity.

In the field of antimicrobial agents, derivatives where the methanol (B129727) group at the 3-position is converted into a more complex heterocyclic system, such as 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619), have been synthesized and evaluated. nih.gov The biological activity of these compounds is sensitive to the nature of the aryl group at the 5-position of the pyrazole ring. For example, specific substitutions on this aryl ring are necessary to achieve good activity against various bacterial and fungal strains. nih.gov

The following table summarizes the impact of substituent modifications at various positions on the pyrazole ring on biological activity.

| Base Scaffold | Position of Modification | Substituent | Observed Biological Effect | Target |

| 3,5-disubstituted-pyrazole | C3/C5 | Methyl or Benzyl | Decreased inhibitory activity. nih.gov | Meprin α |

| 3,5-disubstituted-pyrazole | C3/C5 | Cyclopentyl | Similar activity to diphenyl derivative. nih.gov | Meprin α |

| 1-Aryl-1H-pyrazole-fused curcumin analogue | C3 | 3-Methyl or 3-Phenyl | More potent cytotoxicity. nih.gov | MDA-MB-231 & HepG2 cells |

| 1-Aryl-1H-pyrazole-fused curcumin analogue | C3 | 3-Carboxy | Less cytotoxic. nih.gov | MDA-MB-231 & HepG2 cells |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | C5-Aryl | Varied Aryl Groups | Influences antimicrobial activity. nih.gov | Bacteria & Fungi |

Influence of Phenyl Ring Substitution on Activity

Substitutions on the N1-phenyl ring of the pyrazole core play a critical role in modulating the biological activity of these derivatives. The electronic nature and position of these substituents can enhance potency, selectivity, and pharmacokinetic properties.

In the development of anti-Trypanosoma cruzi agents, strategic introduction of substituents onto the N1-phenyl ring of pyrazole-imidazoline derivatives has been a key optimization strategy. mdpi.com The goal is to enhance the antiparasitic potency and improve the binding affinity for the T. cruzi cruzain active site. mdpi.com Studies have shown that placing specific groups at the para-position of the phenyl ring can improve biological activity. mdpi.com For instance, incorporating a trifluoromethyl (CF₃) group at the para-position, combined with the removal of an amino group elsewhere in the molecule, significantly enhanced antiparasitic activity. mdpi.com Other effective substituents on the phenyl ring include 4-Cl, 4-Br, and 3-Cl,4-CH₃. mdpi.com

For anticancer agents based on 1-aryl-1H-pyrazole scaffolds, the introduction of a nitro group onto the N1-phenyl ring has been explored due to the known anticancer potential of nitro-containing compounds. nih.gov The position of the nitro group (ortho, meta, or para) can influence the cytotoxic mechanism, which may involve topoisomerase inhibition, DNA alkylation, or inhibition of tubulin polymerization. nih.gov

In the design of meprin inhibitors, the introduction of N-aryl moieties was accomplished via Chan-Lam coupling. nih.gov Docking studies suggest that the N-phenyl moiety can interact with a lipophilic subpocket in the enzyme, and this interaction is crucial for binding affinity. nih.gov The positioning of the pyrazole derivative can also enable π-π stacking interactions between the phenyl ring and tyrosine residues (Y¹⁸⁷) in the enzyme's active site. nih.gov

The table below illustrates the effect of various substituents on the N1-phenyl ring on the biological activity of pyrazole derivatives.

| Base Scaffold | Phenyl Ring Substituent | Position | Observed Biological Effect | Target/Activity |

| Pyrazole-imidazoline | 4-Cl, 4-Br, 3-Cl,4-CH₃ | para, meta | Enhanced antiparasitic activity. mdpi.com | Trypanosoma cruzi |

| Pyrazole-imidazoline | 4-CF₃ | para | Enhanced antiparasitic activity. mdpi.com | Trypanosoma cruzi |

| 1-Aryl-1H-pyrazole | Nitro group | ortho, meta, or para | Confers cytotoxic properties. nih.gov | Anticancer |

| Pyrazole derivative | Phenyl moiety | N1 | Interacts with lipophilic subpocket, increasing binding affinity. nih.gov | Meprin α |

Correlation between Molecular Structure and Pharmacological Profile

Physicochemical properties are critical for the diffusion of molecules across cellular membranes, which directly impacts their biological efficacy. mdpi.com For anti-Trypanosoma cruzi agents, key features for effective intracellular activity include a low molecular weight, optimal lipophilicity (as measured by cLogP), and a reduced topological polar surface area. mdpi.com These properties enhance cell permeability, allowing the compounds to reach their intracellular targets. mdpi.com Derivatives with cLogP values in a low-to-moderate range have shown promise. mdpi.com

The pharmacological profile is also determined by specific molecular interactions. In meprin inhibitors, for example, the pyrazole scaffold itself is considered particularly suitable for structural modifications. nih.gov The 3,5-diphenylpyrazole derivative exhibits high potency, and further optimization focuses on enhancing interactions with the enzyme's active site. nih.gov Molecular docking studies have shown that one of the phenyl moieties can fit into a lipophilic subpocket, increasing binding affinity through hydrophobic contacts. nih.gov The linker length between the pyrazole core and other functional groups can also influence how deeply the ligand penetrates this pocket. nih.gov

Furthermore, the twisting of substituents relative to the central pyrazole ring can influence activity. For an anti-inflammatory pyrazole derivative, X-ray crystallography revealed that both an acetyl and a phenyl substituent are twisted with respect to the pyrazole ring, which is believed to be related to its high activity. nih.gov This highlights the importance of the molecule's conformation in its pharmacological profile.

Ultimately, the pharmacological profile of a this compound derivative is a multifactorial outcome of its structural and physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and target-binding affinity.

Computational and in Silico Studies of 1 Phenyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been instrumental in evaluating the binding affinities of pyrazole (B372694) derivatives against a variety of enzymes and receptors. These studies often report binding affinity in terms of docking scores or inhibition constants (Ki).

Derivatives of (1-phenyl-1H-pyrazol-5-yl)methanol have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for analgesic drugs. A series of 1-indazol-3-((1-phenylpyrazol-5-yl)methyl) ureas demonstrated highly potent antagonism, with some compounds exhibiting Ki values as low as 0.4 to 0.5 nM against capsaicin-induced activation. nih.gov

In the context of cannabinoid receptors, which are implicated in numerous physiological processes, novel 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides have been evaluated. researchgate.net One derivative, compound 30 , emerged as a highly potent ligand for the human cannabinoid receptor 1 (hCB1) with a Ki value of 5.6 nM, which is equipotent to the well-known antagonist AM251. researchgate.net Another derivative, compound 26 , was identified as the most selective ligand for the hCB1 receptor. researchgate.net

Furthermore, pyrazole derivatives have been docked against enzymes relevant to parasitic diseases and cancer. Pyrazole-imidazoline hybrids have shown affinity for the active site of cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com In cancer research, pyrazole-carboxamides bearing a sulfonamide moiety have been shown to have high binding affinities for human carbonic anhydrase I and II (hCA I and hCA II), which are established therapeutic targets. nih.gov

| Derivative Class | Target Enzyme/Receptor | Key Findings |

| 1-Indazol-3-((1-phenylpyrazol-5-yl)methyl) ureas | hTRPV1 | Potent antagonism with Ki values of 0.4-0.5 nM. nih.gov |

| 1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides | Cannabinoid Receptors (hCB1, hCB2) | Compound 30 showed high potency for hCB1 (Ki = 5.6 nM). Compound 26 was highly selective for hCB1. researchgate.net |

| Pyrazole-imidazoline hybrids | Cruzain (from T. cruzi) | Compounds show affinity for the enzyme's active site, inhibiting its cysteine protease activity. mdpi.com |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I, hCA II) | Derivatives showed higher binding affinities for hCA I and hCA II compared to the standard inhibitor Acetazolamide (AAZ). nih.gov |

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For the potent hCB1 receptor ligand, compound 30 , docking studies revealed that the carbonyl oxygen of the carboxamide group forms a crucial hydrogen bond with the amino acid residue K3.28(192). researchgate.net The substituents on the nitrogen atom fit into a pocket formed by lipophilic residues, further stabilizing the complex. This hydrogen bonding is proposed to be responsible for the high affinity for the receptor's inactive state and the observed inverse agonist activity. researchgate.net

In the case of carbonic anhydrase inhibitors, the phenyl substituents on the pyrazole ring play a key role. nih.gov These groups interact with apolar amino acid residues at the entrance of the active site, such as Phe91, Leu131, Ala135, and Leu141 in hCA I, and Ile91, Phe131, Val135, and Pro202 in hCA II. nih.gov The stronger inhibition of hCA II by some derivatives is attributed to interactions with the bulkier Phe131 and Val135 residues in that isoform. nih.gov

Docking of a pyrazolo[3,4-d]pyrimidine derivative with the O-acetyl-serine-sulfhydrylase (OASS) enzyme also highlighted key interactions that could constrain the progression of Entamoeba histolytica illness. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, provide valuable data on molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov Such calculations can determine the global least energies of optimized structures; for instance, the energy of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide was calculated to be -1685.958 Hartrees using the B3LYP/6-31G method. nih.gov These theoretical calculations are fundamental for understanding the molecule's stability and reactivity. nih.gov

Pharmacokinetic Predictions (ADME Studies)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for filtering drug candidates at an early stage. These predictions assess a molecule's "drug-likeness" based on various physicochemical properties.

For several pyrazole derivatives, ADME properties have been calculated using models like Lipinski's Rule of Five. pensoft.net This rule suggests that orally active drugs should generally have a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). Many newly synthesized pyrazoline and pyrazole-imidazoline derivatives have been shown to comply with these rules. mdpi.compensoft.net